Isorhapontin
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Overview
Description
Isorhapontin is a stilbenoid, specifically a glucoside of isorhapontigenin. It is found in various species of spruce, including Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca) . Stilbenoids are a group of compounds known for their potential health benefits and are commonly found in plants.
Mechanism of Action
Biochemical Pathways
The biosynthesis of Isorhapontin, a major tetrahydroxystilbene in spruce, proceeds via resveratrol and is enhanced by fungal infection . It is the glucoside of isorhapontigenin , a tetrahydroxylated stilbenoid with a methoxy group . The biosynthesis pathway of this compound is crucial for the defense mechanism of spruce species .
Action Environment
This compound can be found in mycorrhizal and non-mycorrhizal roots of Norway spruces (Picea abies), in the bark of Picea sitchensis, or in white spruce (Picea glauca) . The presence of fungal infection enhances the biosynthesis of this compound . This suggests that the action, efficacy, and stability of this compound might be influenced by environmental factors such as the presence of fungi and the type of plant tissue it is found in.
Preparation Methods
Isorhapontin can be synthesized through the biosynthesis of stilbenes in spruce. The process involves the condensation of p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A to yield resveratrol, which is then further modified by hydroxylation, O-methylation, and O-glucosylation to produce this compound . Industrial production methods typically involve extraction from the bark of spruce trees, where it is found in significant quantities .
Chemical Reactions Analysis
Isorhapontin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is incorporated into the lignin polymer in Norway spruce bark through β-ether bonds . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of this compound into its various derivatives. Major products formed from these reactions include astringin and piceid .
Scientific Research Applications
Isorhapontin has a wide range of scientific research applications. It has been studied for its antioxidative, antibacterial, and antifungal properties . In chemistry, it is used as a model compound to study the biosynthesis of stilbenes. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to inhibit fungal growth and its role in plant defense mechanisms . Additionally, it has applications in the industry as a natural preservative and functional ingredient in food products .
Comparison with Similar Compounds
Isorhapontin is similar to other stilbenoids such as resveratrol, astringin, and piceid. it is unique due to its specific glucoside structure, which imparts distinct biological activities . Resveratrol is well-known for its health benefits, including anti-inflammatory and cardioprotective effects. Astringin and piceid also share similar properties but differ in their specific chemical structures and biological activities .
Properties
CAS No. |
32727-29-0 |
---|---|
Molecular Formula |
C21H24O9 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol |
InChI |
InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1 |
InChI Key |
KROOOMRLDATLKO-NNLCMMBNSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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